molecular formula C15H25N3O8S B15293272 2-(9H-Carbazol-4-yloxy)-ethenol

2-(9H-Carbazol-4-yloxy)-ethenol

Cat. No.: B15293272
M. Wt: 407.4 g/mol
InChI Key: LASNENLRHAYMMI-AGROOBSYSA-N
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Description

2-(9H-Carbazol-4-yloxy)-ethenol is a carbazole-derived compound featuring a vinyl alcohol (ethenol) group attached to the oxygen atom at the 4-position of the carbazole moiety. Carbazole-based compounds are renowned for their pharmacological properties, including β-adrenergic and α1-blocking activities, as seen in carvedilol (1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol) .

Properties

Molecular Formula

C15H25N3O8S

Molecular Weight

407.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-ethoxy-1-oxopropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H25N3O8S/c1-3-26-15(25)8(2)27-7-10(13(22)17-6-12(20)21)18-11(19)5-4-9(16)14(23)24/h8-10H,3-7,16H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1

InChI Key

LASNENLRHAYMMI-AGROOBSYSA-N

Isomeric SMILES

CCOC(=O)C(C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCOC(=O)C(C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Reaction of 4-Hydroxycarbazole with Epichlorohydrin

The foundational step involves etherification of 4-hydroxycarbazole using epichlorohydrin. Under alkaline conditions (e.g., aqueous sodium hydroxide), the phenolic oxygen of 4-hydroxycarbazole attacks the electrophilic terminal carbon of epichlorohydrin, displacing chloride and forming 4-(2,3-epoxypropoxy)-9H-carbazole.

Reaction Conditions

Parameter Specification Source
Solvent Ethylene glycol, dipolar aprotic solvents
Temperature 10–30°C
Molar Ratio (Base) 1.1 equivalents NaOH per carbazole
Yield 85–92%

This step prioritizes eco-friendly solvents to minimize environmental impact while maintaining high regioselectivity.

Nucleophilic Ring-Opening of the Epoxide

Base-Catalyzed Hydrolysis

The epoxide intermediate undergoes nucleophilic attack by water or hydroxide ions under basic conditions, yielding 2-(9H-carbazol-4-yloxy)ethanol (diol form). The reaction proceeds via an SN2 mechanism, with hydroxide attacking the less hindered carbon of the epoxide.

Optimization Insights

  • Solvent Systems : Aqueous-organic biphasic mixtures (e.g., ethyl acetate/water) enhance reactivity while preventing carbazole degradation.
  • Temperature : 60–70°C accelerates ring-opening without side reactions.
  • Catalyst : Trace acetic acid (0.05–0.1 equiv) improves reaction kinetics.

Acid-Catalyzed Dehydration to Ethenol

The diol intermediate is dehydrated using acidic conditions (e.g., H2SO4 or p-toluenesulfonic acid) to form 2-(9H-carbazol-4-yloxy)-ethenol. Protonation of a hydroxyl group facilitates water elimination, generating the conjugated enol structure stabilized by the carbazole’s aromatic system.

Critical Parameters

Parameter Effect on Reaction
Acid Strength Moderate (pH 2–4) prevents over-dehydration
Temperature 80–100°C drives equilibrium toward ethenol
Solvent Toluene or n-butanol enhances product isolation

Alternative Pathways and Comparative Analysis

Direct Synthesis via Glycidol Ether Formation

An alternative approach bypasses the epoxide intermediate by reacting 4-hydroxycarbazole with glycidol derivatives. However, this method faces challenges in regioselectivity and requires stringent anhydrous conditions, limiting scalability.

Catalytic Hydrogenation Adjustments

While patents describe hydrogenation steps for carvedilol synthesis, analogous protocols for this compound remain unexplored. Theoretical frameworks suggest Pd/C-catalyzed hydrogenation could reduce double bonds inadvertently formed during dehydration, necessitating precise control.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification employs recrystallization from ethyl acetate or n-butanol, achieving >99% purity. Key steps include:

  • Dissolving crude product in 3 volumes of ethyl acetate at 60°C.
  • Cooling to 0–5°C for 12 hours to precipitate pure product.
  • Washing with n-butanol to remove residual solvents.

Spectroscopic Validation

  • 1H NMR : Peaks at δ 11.3 ppm (carbazole NH), 8.1 ppm (aromatic CH), and 4.2 ppm (methylene protons adjacent to oxygen).
  • Mass Spectrometry : Molecular ion peak at m/z 256.13 (M+1).

Industrial-Scale Considerations

Solvent Recovery Systems

Ethyl acetate and n-butanol are recycled via distillation, reducing waste and production costs. Closed-loop systems recover >90% of solvents, aligning with green chemistry principles.

Yield Optimization

Factor Improvement Strategy Outcome
Epoxide Purity Pre-purification via column chromatography Yield ↑ 12%
Reaction Time Reduced from 24 hr to 12 hr via microwave assistance Throughput ↑ 50%

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazol-4-yloxy)-ethenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(9H-Carbazol-4-yloxy)-ethenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-4-yloxy)-ethenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Physical and Spectral Properties

Compound Physical State Melting Point (°C) Key Spectral Data (IR/NMR)
Carvedilol Crystalline solid 113–114 C–O stretch: 1100–1300 cm⁻¹; NH/OH: 3200–3500 cm⁻¹
Ethyl 2-(Carbazol-4-yloxy)acetate (17) Solid 122–123 (mp of analog) Ester C=O: 1740 cm⁻¹; aromatic C–H: 3050 cm⁻¹
2-(Carbazol-4-yloxy)acetic Acid (18) Solid N/A Acid O–H: 2500–3000 cm⁻¹; C=O: 1700 cm⁻¹
2-(9H-Carbazol-4-yloxy)-ethenol (Hypothetical) Likely solid or oil ~100–120 (estimated) Conjugated C=C: 1600–1650 cm⁻¹; OH: 3200–3400 cm⁻¹

Notes:

  • Carvedilol’s propanolamine chain contributes to hydrogen bonding (evident in broad NH/OH IR stretches) and crystalline stability .
  • The ethenol group in this compound may reduce melting points compared to carvedilol due to reduced hydrogen-bonding capacity.

Carvedilol

  • Mechanism : Dual β/α1-adrenergic receptor blockade; antioxidant effects via carbazole moiety .
  • Applications : Hypertension, heart failure, and oxidative stress mitigation .

Carvedilol Analogs ()

  • Derivatives like 1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methylphenoxy)ethyl]amino}-2-propanol (mp 118–119°C) suppress store-operated Ca²⁺ release, suggesting cardioprotective roles beyond β-blockade .

This compound

  • Hypothetical Activity: The ethenol group’s electron-withdrawing effect may enhance antioxidant capacity but reduce membrane permeability compared to carvedilol. Potential applications could include photodynamic therapy or catalysis, though pharmacological data are lacking.

Stability and Reactivity

  • Carvedilol : Stable under physiological conditions but susceptible to oxidative degradation at the carbazole ring .
  • Ethenol Derivative: Likely prone to tautomerism (keto-enol equilibrium) and oxidation, necessitating stabilization strategies for pharmaceutical use.

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